
Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at the 4-position and a methyl group at the 1-position of the pyrazole ring, along with an aniline moiety at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydroxide can yield the desired pyrazole ring .
-
Introduction of the Aniline Moiety: : The aniline moiety can be introduced through a nucleophilic substitution reaction. For example, 4-chloro-3-methyl-1-phenyl-1H-pyrazole can be reacted with aniline in the presence of a suitable catalyst to form 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline .
Industrial Production Methods
Industrial production of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives .
-
Substitution: : The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
-
Chemistry: : The compound serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies .
-
Biology: : Pyrazole derivatives, including 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline, have shown potential as enzyme inhibitors and have been investigated for their biological activities .
-
Medicine: : The compound has been explored for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and antimicrobial agent .
-
Industry: : It can be used in the development of agrochemicals, dyes, and other industrial products .
Wirkmechanismus
The mechanism of action of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways .
-
Pathways Involved: : The compound can affect various biochemical pathways, including those related to inflammation, pain, and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-methoxy-1-methyl-1H-pyrazol-5-yl)aniline: Similar structure with a methoxy group instead of a chloro group.
3-(4-fluoro-1-methyl-1H-pyrazol-5-yl)aniline: Similar structure with a fluoro group instead of a chloro group.
Uniqueness
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .
Eigenschaften
CAS-Nummer |
573712-02-4 |
|---|---|
Molekularformel |
C10H10ClN3 |
Molekulargewicht |
207.66 g/mol |
IUPAC-Name |
3-(4-chloro-2-methylpyrazol-3-yl)aniline |
InChI |
InChI=1S/C10H10ClN3/c1-14-10(9(11)6-13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |
InChI-Schlüssel |
DHFXBEQIXXMTRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)Cl)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
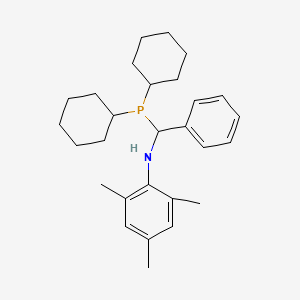

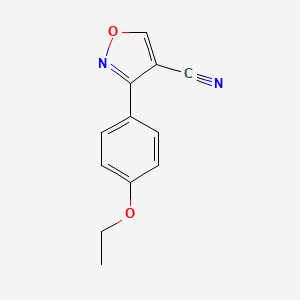
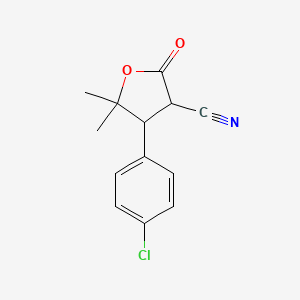
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)

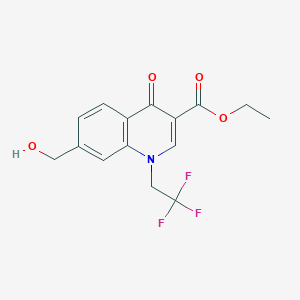
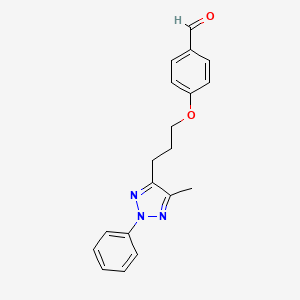
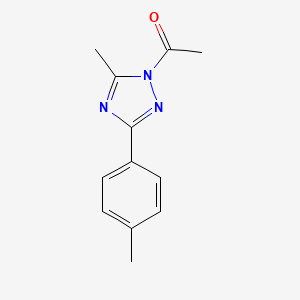

![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
![Benzo[d]isoxazol-3-yl acetate](/img/structure/B12882156.png)
